Cas no 1153542-12-1 (N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide)
![N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide structure](https://ja.kuujia.com/scimg/cas/1153542-12-1x500.png)
N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide 化学的及び物理的性質
名前と識別子
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- N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide
- Cyclopentanecarboxamide, N-[2-(1-piperazinyl)ethyl]-
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- MDL: MFCD12084198
- インチ: 1S/C12H23N3O/c16-12(11-3-1-2-4-11)14-7-10-15-8-5-13-6-9-15/h11,13H,1-10H2,(H,14,16)
- InChIKey: IGEINSVJGDZMFE-UHFFFAOYSA-N
- SMILES: C1(C(NCCN2CCNCC2)=O)CCCC1
じっけんとくせい
- 密度みつど: 1.0±0.1 g/cm3
- Boiling Point: 435.5±33.0 °C at 760 mmHg
- フラッシュポイント: 217.2±25.4 °C
- じょうきあつ: 0.0±1.0 mmHg at 25°C
N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-72981-1g |
N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide |
1153542-12-1 | 95% | 1g |
$743.0 | 2023-08-31 | |
Enamine | EN300-72981-0.5g |
N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide |
1153542-12-1 | 95% | 0.5g |
$579.0 | 2023-08-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN4150-500MG |
N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide |
1153542-12-1 | 95% | 500MG |
¥ 2,574.00 | 2023-04-06 | |
Enamine | EN300-72981-0.05g |
N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide |
1153542-12-1 | 95% | 0.05g |
$174.0 | 2023-08-31 | |
Enamine | EN300-72981-1.0g |
N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide |
1153542-12-1 | 95% | 1.0g |
$743.0 | 2023-02-12 | |
1PlusChem | 1P01AHC9-10g |
N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide |
1153542-12-1 | 95% | 10g |
$4006.00 | 2023-12-26 | |
1PlusChem | 1P01AHC9-250mg |
N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide |
1153542-12-1 | 95% | 250mg |
$443.00 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1329995-250mg |
n-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide |
1153542-12-1 | 95% | 250mg |
¥7922.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1329995-1g |
n-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide |
1153542-12-1 | 95% | 1g |
¥18718.00 | 2024-08-09 | |
Enamine | EN300-72981-5.0g |
N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide |
1153542-12-1 | 95% | 5.0g |
$2152.0 | 2023-02-12 |
N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide 関連文献
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamideに関する追加情報
N-[2-(piperazin-1-ylethyl)cyclopentanecarboxamide] and Its Significance in Modern Chemical Biology: A Comprehensive Overview
N-[2-(piperazin-1-ylethyl)cyclopentanecarboxamide], with the CAS number 1153542-12-1, represents a compound of considerable interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in drug discovery and therapeutic development. The presence of a piperazine moiety and a cyclopentanecarboxamide group imparts distinct chemical and biological properties, making it a valuable candidate for further investigation.
The structural composition of N-[2-(piperazin-1-ylethyl)cyclopentanecarboxamide] is intricately designed to interact with biological targets in a specific manner. The piperazine ring, known for its ability to form hydrogen bonds and participate in salt bridge interactions, enhances the compound's binding affinity to various biomolecules. This feature is particularly relevant in the development of small-molecule inhibitors and modulators. Additionally, the cyclopentanecarboxamide group contributes to the molecule's solubility and metabolic stability, which are critical factors in drug design.
In recent years, there has been a surge in research focused on the development of novel compounds with enhanced pharmacological properties. N-[2-(piperazin-1-ylethyl)cyclopentanecarboxamide] has emerged as a promising candidate in this context. Studies have demonstrated its potential in modulating various biological pathways, including neurotransmitter systems and inflammatory responses. The compound's ability to interact with these pathways suggests its utility in treating a range of neurological and inflammatory disorders.
One of the most compelling aspects of N-[2-(piperazin-1-ylethyl)cyclopentanecarboxamide] is its versatility in drug design applications. Researchers have explored its use as a scaffold for developing new therapeutic agents. The piperazine moiety, in particular, has been extensively studied for its role in enhancing binding affinity to receptors and enzymes. This has led to the discovery of several lead compounds that are currently undergoing preclinical evaluation.
The cyclopentanecarboxamide group also plays a significant role in the compound's pharmacological profile. This moiety is known to improve oral bioavailability and reduce metabolic degradation, making it an attractive feature for drug development. Furthermore, the cycloalkyl ring provides steric hindrance, which can be exploited to optimize binding interactions with biological targets. These structural features collectively contribute to the compound's potential as a therapeutic agent.
Recent advancements in computational chemistry have further enhanced the understanding of N-[2-(piperazin-1-ylethyl)cyclopentanecarboxamide]'s interactions with biological targets. Molecular docking studies have revealed that this compound can bind effectively to various receptors and enzymes, suggesting multiple potential therapeutic applications. These studies have also identified key residues involved in binding interactions, providing insights into how the structure can be modified to improve efficacy and selectivity.
The compound's potential extends beyond traditional pharmaceutical applications. Researchers are exploring its use in agrochemicals and materials science due to its unique chemical properties. For instance, derivatives of N-[2-(piperazin-1-ylethyl)cyclopentanecarboxamide] have shown promise as herbicides and fungicides, offering new solutions for crop protection.
In conclusion, N-[2-(piperazin-1-ylethyl)cyclopentanecarboxamide] represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features and versatile applications make it a valuable candidate for further investigation. As research continues to uncover new insights into its pharmacological properties, this compound is poised to play a crucial role in the development of novel therapeutic agents and beyond.
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